molecular formula C14H9ClN4O2 B11332555 4-(1H-tetrazol-1-yl)phenyl 2-chlorobenzoate

4-(1H-tetrazol-1-yl)phenyl 2-chlorobenzoate

Cat. No.: B11332555
M. Wt: 300.70 g/mol
InChI Key: GOXVQZMNDZNGJX-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-chlorobenzoate is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a 2-chlorobenzoate moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives, including 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-chlorobenzoate, can be approached through various methods. One common method involves the reaction of aromatic nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction typically proceeds in water or other solvents like acetonitrile under moderate conditions, yielding good to excellent results .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods are designed to be non-toxic, cost-effective, and easy to scale up .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-chlorobenzoate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to penetrate cell membranes and interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-chlorobenzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to act as a bioisostere for carboxylic acids and its enhanced lipophilicity make it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C14H9ClN4O2

Molecular Weight

300.70 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-chlorobenzoate

InChI

InChI=1S/C14H9ClN4O2/c15-13-4-2-1-3-12(13)14(20)21-11-7-5-10(6-8-11)19-9-16-17-18-19/h1-9H

InChI Key

GOXVQZMNDZNGJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)Cl

Origin of Product

United States

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